rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans
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Overview
Description
rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans: is a synthetic organic compound characterized by its unique cyclopropyl structureIts molecular formula is C8H13ClO, and it has a molecular weight of 160.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Ketone Formation: The final step involves the formation of the ketone group, which can be accomplished through oxidation reactions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The chlorine atom and ketone group also play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one: A similar compound with a different stereochemistry.
2-chloro-1-[(1S,2S)-2-ethyl-1-methylcyclopropyl]ethan-1-one: Another stereoisomer with distinct properties.
2-chloro-1-[(1R,2S)-2-ethyl-1-methylcyclopropyl]ethan-1-one: A diastereomer with unique reactivity.
Uniqueness
rac-2-chloro-1-[(1R,2R)-2-ethyl-1-methylcyclopropyl]ethan-1-one, trans is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. The trans configuration of the cyclopropyl ring imparts distinct steric and electronic effects, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2648901-60-2 |
---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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